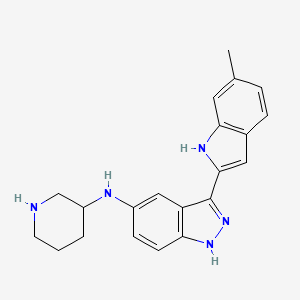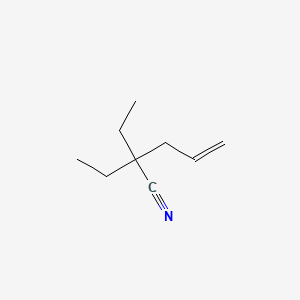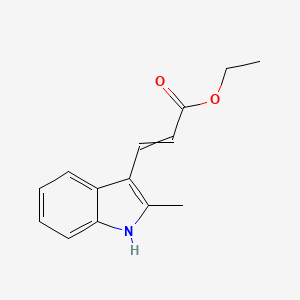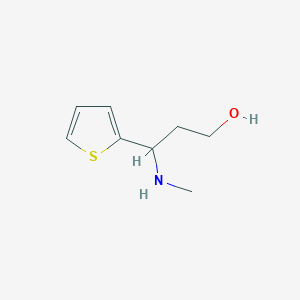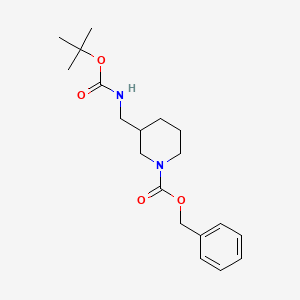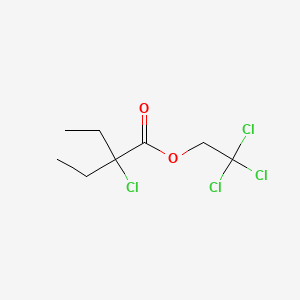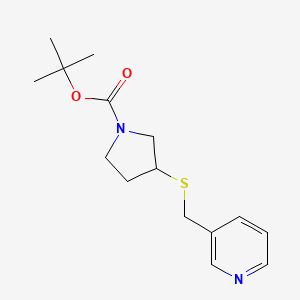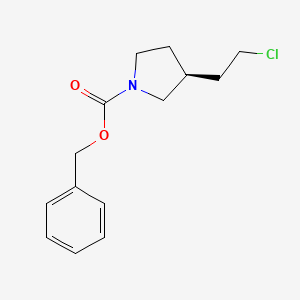![molecular formula C12H21BrClN B13950697 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The presence of bromomethyl and chloroethyl groups suggests potential reactivity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One possible route could be:
Formation of the spirocyclic core: This might involve a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the bromomethyl group: This could be achieved by bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Introduction of the chloroethyl group: This might involve alkylation of the nitrogen atom with 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl and chloroethyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound might be subject to oxidation or reduction under specific conditions, altering its functional groups.
Cyclization: Further cyclization reactions could modify the spirocyclic structure.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromomethyl or chloroethyl groups.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving spirocyclic compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of reactive groups like bromomethyl and chloroethyl suggests potential for covalent modification of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Bromomethyl)-2-azaspiro[4.5]decane: Lacks the chloroethyl group.
2-(2-Chloroethyl)-2-azaspiro[4.5]decane: Lacks the bromomethyl group.
8-Methyl-2-(2-chloroethyl)-2-azaspiro[4.5]decane: Has a methyl group instead of bromomethyl.
Uniqueness
The combination of bromomethyl and chloroethyl groups in the spirocyclic structure makes 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane unique, potentially offering distinct reactivity and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C12H21BrClN |
|---|---|
Molekulargewicht |
294.66 g/mol |
IUPAC-Name |
8-(bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H21BrClN/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10H2 |
InChI-Schlüssel |
HNWFNLVAOWNQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CBr)CCN(C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


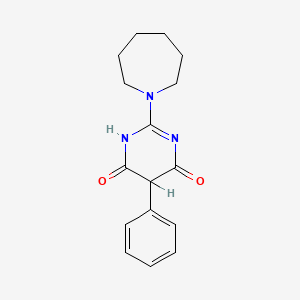
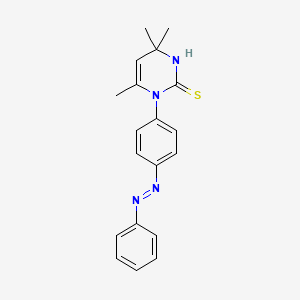

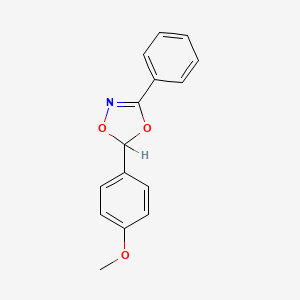
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
